2'-O-(Benzyloxycarbonyl) Taxol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

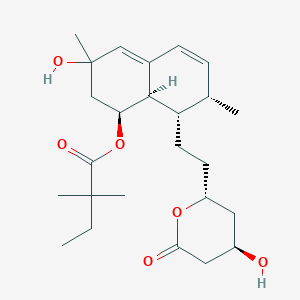

2’-O-(Benzyloxycarbonyl) Taxol is a protected Paclitaxel intermediate . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .

Synthesis Analysis

The biosynthesis of Taxol involves a series of complex processes. The typical Taxol biosynthetic pathway consists of three steps: the diterpene precursor biosynthesis of taxadiene by involving more carbocycles, the biosynthesis of baccatin III by involving more hydroxylase and acetylase enzymes, and the formation of Taxol side chains by phenylation . Efforts have been made to increase Taxol production in fungi by manipulating cocultures, mutagenesis, genome shuffles, and gene overexpression .Molecular Structure Analysis

The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16 . It has a molecular weight of 988.04 .作用机制

Paclitaxel, the active ingredient in Taxol, works by interfering with the normal function of microtubules during cell division . It was the first microtubule targeting agent described in the literature, with its main mechanism of action consisting of the disruption of microtubule dynamics, thus inducing mitotic arrest and cell death .

未来方向

The future directions for the research and development of Taxol and its derivatives like 2’-O-(Benzyloxycarbonyl) Taxol involve improving the production yield. This can be achieved through genetic engineering approaches, manipulating cocultures, mutagenesis, genome shuffles, and gene overexpression . There have also been efforts to produce taxanes in bacteria and yeasts by heterologous expression .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-(Benzyloxycarbonyl) Taxol' involves the protection of the 2'-hydroxyl group of Taxol followed by the selective deprotection of the 2'-position and subsequent benzyloxycarbonylation. This is followed by deprotection of the remaining protecting groups to obtain the final product.", "Starting Materials": [ "Taxol", "Benzyl chloroformate", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Tetrahydrofuran", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the 2'-hydroxyl group of Taxol using benzyl chloroformate and triethylamine in methanol and dichloromethane to obtain 2'-O-benzyl Taxol", "Selective deprotection of the 2'-position using diisopropylethylamine in tetrahydrofuran and dichloromethane to obtain 2'-O-(diisopropylamino) Taxol", "Benzyloxycarbonylation of the 2'-position using benzyl chloroformate and triethylamine in dichloromethane to obtain 2'-O-(benzyloxycarbonyl) Taxol", "Deprotection of the remaining protecting groups using hydrochloric acid in methanol and water followed by neutralization with sodium bicarbonate and extraction with dichloromethane and sodium chloride to obtain '2'-O-(Benzyloxycarbonyl) Taxol'" ] } | |

CAS 编号 |

148930-30-7 |

分子式 |

C₅₅H₅₇NO₁₆ |

分子量 |

988.04 |

同义词 |

7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.; 2’-(Benzyloxycarbonyl)taxol; [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(phenylmethoxy)carbonyl]oxy]benzenepropanoic Acid 6,12b-Bis(acetyloxy) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)